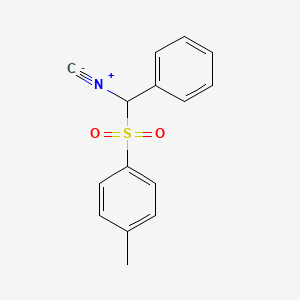

a-Tosylbenzyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S/c1-12-8-10-14(11-9-12)19(17,18)15(16-2)13-6-4-3-5-7-13/h3-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJCBVOPJSHLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36635-66-2 | |

| Record name | Isocyano(phenyl)methyl 4-methylphenyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

α-Tosylbenzyl isocyanide chemical structure and properties

An In-depth Technical Guide to α-Tosylbenzyl Isocyanide

Introduction

α-Tosylbenzyl isocyanide, also known by its IUPAC name 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene, is a versatile organic reagent.[1] It belongs to the family of substituted tosylmethyl isocyanide (TosMIC) reagents, which are invaluable building blocks in synthetic organic chemistry.[2] These compounds are particularly noted for their role in the construction of various heterocyclic molecules, many of which form the core scaffolds of pharmaceutical agents.[2][3][4] This guide provides a detailed overview of the chemical structure, properties, synthesis, and applications of α-tosylbenzyl isocyanide for researchers and professionals in drug development.

Chemical Structure and Identification

α-Tosylbenzyl isocyanide features a central carbon atom bonded to a phenyl group, a tosyl (p-toluenesulfonyl) group, and an isocyanide functional group. The tosyl group acts as a good leaving group and enhances the acidity of the alpha-proton, while the isocyanide group provides a unique point of reactivity.[5][6]

Caption: Chemical structure of α-Tosylbenzyl isocyanide.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1] |

| Synonyms | (1-PHENYL-1-TOSYL)METHYL ISOCYANIDE, alpha-(p-Toluenesulfonyl)benzyl Isocyanide[1][7] |

| CAS Number | 36635-66-2[1][7] |

| Molecular Formula | C₁₅H₁₃NO₂S[1][7] |

| Molecular Weight | 271.3 g/mol [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)[N+]#[C-][1] |

Physicochemical and Spectroscopic Properties

α-Tosylbenzyl isocyanide is a solid at room temperature.[2] It is thermally unstable at elevated temperatures (above 80°C) and should be handled with care, avoiding heating above 35-40°C.[2]

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference |

|---|---|---|

| Appearance | Beige solid | [2] |

| Melting Point | 145°C (decomposes) | [2] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 2131 (N≡C stretch), 1331 (SO₂ asym. stretch), 1158 (SO₂ sym. stretch) | [2] |

| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 2.45 (s, 3H, CH₃), 5.61 (s, 1H, α-H), 7.39 (m, 7H, Ar-H), 7.59 (d, 2H, J=8.2, Ar-H) | [2] |

| ¹³C NMR (75 MHz, CDCl₃, δ ppm) | 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | [2] |

| Elemental Analysis (Calcd.) | C, 66.40%; H, 4.83%; N, 5.16% | [2] |

| Elemental Analysis (Found) | C, 66.42%; H, 4.88%; N, 5.13% |[2] |

Synthesis and Experimental Protocols

The synthesis of α-tosylbenzyl isocyanide is a multi-step process that begins with commercially available starting materials. A reliable procedure is documented in Organic Syntheses, which involves the preparation of an intermediate formamide followed by dehydration.[2]

References

- 1. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Tosylmethyl isocyanide: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 6. Van Leusen Reaction [organic-chemistry.org]

- 7. pschemicals.com [pschemicals.com]

The Advent and Utility of α-Tosylbenzyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Tosylbenzyl isocyanide, a prominent member of the α-substituted tosylmethyl isocyanide (TosMIC) family of reagents, has emerged as a versatile and powerful building block in modern organic synthesis. Its unique trifunctional nature, possessing an isocyanide group, an acidic α-proton, and a tosyl leaving group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of α-tosylbenzyl isocyanide, with a focus on detailed experimental protocols and its utility in the construction of complex molecular architectures relevant to drug discovery and development.

Discovery and Historical Context

The development of α-tosylbenzyl isocyanide is intrinsically linked to the pioneering work on its parent compound, tosylmethyl isocyanide (TosMIC). The chemistry of TosMIC was extensively explored by the Dutch chemist Professor A. M. van Leusen and his research group. TosMIC was found to be a remarkably versatile C1 synthon, capable of participating in a wide array of reactions, including the synthesis of nitriles, ketones, and various five-membered heterocycles.[1] The van Leusen reaction, which utilizes TosMIC for the synthesis of imidazoles, oxazoles, and pyrroles, stands as a cornerstone of its application.[1][2]

The success of TosMIC spurred investigations into its α-substituted derivatives to expand the scope of its synthetic utility. α-Tosylbenzyl isocyanide was developed as a means to introduce a benzyl group directly into the target molecule, offering a pathway to more complex and medicinally relevant scaffolds.[3] A robust and high-yielding synthesis of α-tosylbenzyl isocyanide was reported in Organic Syntheses, making this valuable reagent readily accessible to the broader scientific community.[4] This procedure, involving the formation of an intermediate N-(α-tosylbenzyl)formamide followed by dehydration, remains the standard method for its preparation.[4]

Synthesis of α-Tosylbenzyl Isocyanide

The synthesis of α-tosylbenzyl isocyanide is a two-step process commencing with the formation of N-(α-tosylbenzyl)formamide from p-toluenesulfinic acid, benzaldehyde, and formamide. This is followed by the dehydration of the formamide intermediate to yield the final isocyanide product.[4]

Experimental Protocol: Synthesis of N-(α-Tosylbenzyl)formamide[4]

A 1-liter, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol). The solution is heated to 50°C for 4-5 hours. Subsequently, p-toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours. The solution is then cooled to room temperature, and tert-butyl methyl ether (TBME, 55 mL) is added. After stirring for 5 minutes, water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour. The precipitated white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to afford N-(α-tosylbenzyl)formamide.

Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide[4]

A 1-liter, three-necked, round-bottomed flask fitted with an overhead stirrer, a 100-mL addition funnel, and a temperature probe is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol). Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C. The solution is then cooled to 0°C, and triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C. After the addition is complete, the reaction is warmed to 5-10°C for 30-45 minutes. Ethyl acetate (140 mL) and water (140 mL) are added sequentially. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then concentrated, and the residue is recrystallized from 1-propanol to yield α-tosylbenzyl isocyanide as a beige solid.

Quantitative Data for the Synthesis of α-Tosylbenzyl Isocyanide

| Step | Product | Starting Materials | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | N-(α-Tosylbenzyl)formamide | Benzaldehyde, Formamide, p-Toluenesulfinic acid | Chlorotrimethylsilane | Acetonitrile, Toluene | 50 | 8-10 | 85-94 | [4] |

| 2 | α-Tosylbenzyl Isocyanide | N-(α-Tosylbenzyl)formamide | Phosphorus oxychloride, Triethylamine | Tetrahydrofuran | 0 to 10 | 1-1.5 | 70-76 | [4] |

Key Reactions and Applications

α-Tosylbenzyl isocyanide is a key reagent in multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to generate complex products.

The Van Leusen Three-Component Reaction

The Van Leusen reaction is a powerful method for the synthesis of various heterocycles.[1] The three-component variant (vL-3CR) allows for the synthesis of 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and an α-substituted TosMIC derivative like α-tosylbenzyl isocyanide.[3] This reaction is particularly valuable in medicinal chemistry as the imidazole scaffold is a common motif in many biologically active compounds.

To a stirred solution of the aldehyde (1.0 mmol) and a primary amine (1.0 mmol) in a suitable solvent such as methanol or ethanol, α-tosylbenzyl isocyanide (1.1 mmol) is added. A base, such as potassium carbonate (1.5 mmol), is then added to the mixture. The reaction is heated to reflux and monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 1,4,5-trisubstituted imidazole.

The Ugi and Passerini Reactions

The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are other prominent multicomponent reactions that utilize isocyanides.[5][6] The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form α-acylamino amides.[5] The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides.[6] While α-tosylbenzyl isocyanide can theoretically participate in these reactions, its application is more prominently documented in the Van Leusen reaction and other heterocyclization reactions.

Multi-Step Synthesis Utilizing α-Benzyl TosMIC Derivatives: Total Synthesis of Mansouramycin B

A significant application of α-benzyl TosMIC derivatives is demonstrated in the total synthesis of Mansouramycin B, a natural product with potent antibiotic and antitumor properties.[7][8] This multi-step synthesis highlights the utility of these reagents in constructing complex molecular architectures.

Experimental Workflow: Total Synthesis of Mansouramycin B[8][9]

The synthesis of Mansouramycin B showcases a sophisticated use of an α-benzyl TosMIC derivative in a key heterocyclization step to construct the isoquinoline core of the natural product. The workflow involves the initial preparation of a suitably substituted α-benzyl TosMIC derivative, followed by a catalytic acid-mediated cyclization.

Caption: Synthetic workflow for the total synthesis of Mansouramycin B.

Signaling Pathways and Logical Relationships

The reactivity of α-tosylbenzyl isocyanide in the Van Leusen three-component reaction can be visualized as a signaling pathway where the initial reactants are transformed through a series of intermediates to the final product.

Caption: Reaction pathway of the Van Leusen three-component synthesis.

Conclusion

α-Tosylbenzyl isocyanide and its derivatives have proven to be invaluable reagents in organic synthesis, providing efficient routes to a wide variety of complex molecules, particularly heterocycles of medicinal importance. The well-established and scalable synthesis of α-tosylbenzyl isocyanide ensures its accessibility for both academic research and industrial drug development. The Van Leusen three-component reaction, a cornerstone of its application, offers a straightforward method for the construction of highly substituted imidazoles. As demonstrated by the total synthesis of Mansouramycin B, the strategic incorporation of α-benzyl TosMIC derivatives enables the efficient assembly of complex natural products. The continued exploration of the reactivity of α-tosylbenzyl isocyanide and related compounds promises to unveil new synthetic methodologies and facilitate the discovery of novel therapeutic agents.

References

- 1. Van Leusen Reaction [organic-chemistry.org]

- 2. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 3. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of α-Tosylbenzyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for α-tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The information is curated for researchers and professionals in the fields of chemical synthesis and drug development, offering a centralized resource for the characterization and application of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for α-tosylbenzyl isocyanide, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment | Solvent | Instrument Frequency |

| 7.59 | d | 2H | 8.2 | Ar-H (ortho to SO₂) | CDCl₃ | 300 MHz |

| 7.39 | m | 7H | - | Ar-H (phenyl and para to SO₂) | CDCl₃ | 300 MHz |

| 5.61 | s | 1H | - | CH (Ph)(NC) | CDCl₃ | 300 MHz |

| 2.45 | s | 3H | - | Ar-CH ₃ | CDCl₃ | 300 MHz |

Table 2: ¹³C NMR Spectroscopic Data [1]

| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |

| 166.4 | C ≡N | CDCl₃ | 75 MHz |

| 146.6 | Ar-C (para to CH₃) | CDCl₃ | 75 MHz |

| 130.7 | Ar-C | CDCl₃ | 75 MHz |

| 130.5 | Ar-C | CDCl₃ | 75 MHz |

| 130.3 | Ar-C | CDCl₃ | 75 MHz |

| 129.8 | Ar-C | CDCl₃ | 75 MHz |

| 128.7 | Ar-C | CDCl₃ | 75 MHz |

| 128.4 | Ar-C | CDCl₃ | 75 MHz |

| 126.7 | Ar-C | CDCl₃ | 75 MHz |

| 76.6 | C H(Ph)(NC) | CDCl₃ | 75 MHz |

| 21.75 | Ar-C H₃ | CDCl₃ | 75 MHz |

Infrared (IR) Spectroscopy

The isocyanide functional group exhibits a characteristic strong absorption band in the IR spectrum.

Table 3: Infrared (IR) Spectroscopic Data [1]

| Wavenumber (cm⁻¹) | Functional Group Assignment | Sample Phase |

| 2131 | N≡C stretch | KBr |

| 1331 | SO₂ stretch (asymmetric) | KBr |

| 1158 | SO₂ stretch (symmetric) | KBr |

Mass Spectrometry (MS)

The molecular weight of α-tosylbenzyl isocyanide (C₁₅H₁₃NO₂S) is 271.3 g/mol .[2] High-resolution mass spectrometry should yield a molecular ion peak corresponding to this mass.

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂S | PubChem[2] |

| Molecular Weight | 271.3 g/mol | PubChem[2] |

| Exact Mass | 271.0667 u | Calculated |

Experimental Protocols

The synthesis of α-tosylbenzyl isocyanide is a well-established procedure, typically involving the dehydration of the corresponding formamide. The following protocol is adapted from a reliable source.[1]

Synthesis of α-Tosylbenzyl Isocyanide from N-(α-Tosylbenzyl)formamide

This procedure details the final step in the synthesis, the conversion of the formamide precursor to the isocyanide.

Materials and Equipment:

-

N-(α-tosylbenzyl)formamide

-

Tetrahydrofuran (THF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

1-Propanol

-

Three-necked round-bottomed flask

-

Overhead stirrer

-

Addition funnel

-

Temperature probe

-

Rotary evaporator

-

Büchner funnel

Procedure:

-

A solution of N-(α-tosylbenzyl)formamide (94.8 mmol) in 200 mL of anhydrous THF is prepared in a three-necked round-bottomed flask equipped with an overhead stirrer, addition funnel, and temperature probe.

-

Phosphorus oxychloride (17.7 mL, 190 mmol) is added to the solution, and the mixture is stirred for 5 minutes at 25 °C.

-

The solution is cooled to 0 °C.

-

Triethylamine (79.3 mL, 569 mmol) is added slowly via the addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is warmed to 5-10 °C and stirred for an additional 30-45 minutes.

-

The reaction is quenched by the sequential addition of 140 mL of ethyl acetate and 140 mL of water. The mixture is stirred for 5 minutes.

-

The layers are separated, and the organic layer is washed sequentially with water (2 x 140 mL), saturated sodium bicarbonate solution (140 mL), and brine (70 mL).

-

The organic layer is dried and concentrated under reduced pressure using a rotary evaporator.

-

The residue is dissolved in 140 mL of 1-propanol and concentrated to approximately half its original volume.

-

The solution is cooled to 5-10 °C for 30 minutes to induce crystallization.

-

The resulting solid is collected by vacuum filtration, washed with cold 1-propanol, and dried under vacuum to yield α-tosylbenzyl isocyanide.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of α-tosylbenzyl isocyanide.

Caption: Synthetic workflow for α-tosylbenzyl isocyanide.

References

The Isocyanide Functional Group: A Technical Guide to Reactivity and Stability for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Reactivity and Stability of the Isocyanide Functional Group

Introduction

The isocyanide functional group, with its unique R-N≡C structure, presents a fascinating area of study in organic chemistry.[1] Isomeric to nitriles (R-C≡N), isocyanides exhibit a distinct electronic structure and reactivity profile that has made them invaluable building blocks in synthetic chemistry, particularly in the construction of complex molecules through multicomponent reactions.[1][2] Despite their utility, a historical perception of instability and unpleasant odor has limited their widespread adoption in medicinal chemistry and drug development.[3] However, a growing body of research is challenging these notions, highlighting the tunable stability of isocyanides and their potential as novel pharmacophores and versatile ligands in coordination chemistry.[3] This technical guide provides a comprehensive overview of the core reactivity and stability of the isocyanide functional group, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Structure and Bonding

The isocyanide functional group is characterized by a linear R-N≡C arrangement, with a C–N bond distance of approximately 115.8 pm in methyl isocyanide.[1] The electronic structure of isocyanides is best described as a resonance hybrid of two main forms: a zwitterionic structure with a triple bond between nitrogen and carbon, and a carbenic form with a double bond. This dual character, being both nucleophilic and electrophilic at the terminal carbon, is central to its diverse reactivity.[2]

Spectroscopic Properties

Isocyanides exhibit a characteristic strong absorption in their infrared (IR) spectra in the range of 2165–2110 cm⁻¹.[1] In ¹³C NMR spectroscopy, the isocyanide carbon typically appears in the range of 155-160 ppm.

Stability of the Isocyanide Functional Group

The stability of isocyanides is a critical consideration for their practical application. While some are indeed volatile and possess a strong, unpleasant odor, many are stable, crystalline solids that can be handled with standard laboratory procedures.[3]

pH Stability

Thermal Stability

Many isocyanides exhibit good thermal stability. However, they can undergo thermal rearrangement to the more stable nitrile isomers at elevated temperatures.

Comparative Stability of Alkyl vs. Aryl Isocyanides

The nature of the R group significantly influences the stability of the isocyanide. Aryl isocyanides, where the N≡C group is attached to an aromatic ring, can be less stable than their alkyl counterparts due to the electronic effects of the aromatic system. However, this is a generalization, and the stability of any given isocyanide depends on the specific electronic and steric properties of the substituent. For instance, electron-withdrawing groups on an aryl isocyanide can influence its reactivity and stability.

Reactivity of the Isocyanide Functional Group

The unique electronic structure of isocyanides endows them with a rich and diverse reactivity profile, making them powerful tools in organic synthesis.

Multicomponent Reactions

Isocyanides are renowned for their participation in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Ugi and Passerini reactions are the most prominent examples.

-

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4] The reaction is typically fast, exothermic, and proceeds with high atom economy.[4]

-

The Passerini Reaction: This three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[5] The reaction is believed to proceed through a concerted mechanism in aprotic solvents.[5]

Cycloaddition Reactions

Isocyanides can participate in various cycloaddition reactions, further expanding their synthetic utility. For example, they can undergo [4+1] cycloadditions with 1,3-dipoles.

Reactions with Metals

Isocyanides are excellent ligands for transition metals, forming stable complexes. This property is exploited in various catalytic reactions and has significant implications for their use in medicinal chemistry, particularly in the development of radiopharmaceuticals.[3] For instance, technetium-99m sestamibi, a widely used myocardial perfusion imaging agent, is a coordination complex of technetium-99m with six isocyanide ligands.[1][3]

Quantitative Data Summary

To facilitate comparison and analysis, the following tables summarize key quantitative data related to the reactivity and stability of the isocyanide functional group.

| Bond | Bond Dissociation Energy (kJ/mol) |

| CH₃-NC | Data not readily available in a comprehensive table |

| Ph-NC | Data not readily available in a comprehensive table |

| t-Bu-NC | Data not readily available in a comprehensive table |

| Note: While general bond dissociation energy tables are available, specific and comparative experimental data for the C-NC bond in a variety of isocyanides is not compiled in a single, readily accessible source. The values are highly dependent on the molecular structure. |

| Reaction | Reactants | Solvent | Temperature (°C) | Rate Constant (k) |

| Passerini | Benzaldehyde, Benzoic Acid, Benzyl Isocyanide | Dichloromethane | 25 | Kinetic data is highly substrate and condition dependent. Specific rate constants for a wide range of Passerini reactions are not compiled in a single table. |

| Ugi | Isobutyraldehyde, Benzylamine, Acetic Acid, tert-Butyl Isocyanide | Methanol | 25 | Similar to the Passerini reaction, Ugi reaction kinetics are highly variable. Comprehensive tabular data is not readily available. |

| Note: Kinetic studies on Ugi and Passerini reactions have been conducted, but the data is often presented in graphical form within research articles and is not aggregated into comprehensive tables covering a wide range of substrates and conditions. |

| Isocyanide | pH | Temperature (°C) | Hydrolysis Rate Constant (k) |

| Methyl Isocyanide | 1 | 25 | Quantitative data on the hydrolysis rates of various isocyanides at different pH values is not available in a consolidated tabular format. |

| Phenyl Isocyanide | 7 | 25 | Qualitative trends indicate faster hydrolysis at lower pH, but specific rate constants are not readily compiled. |

| Note: While the pH-dependent hydrolysis of isocyanides is a known phenomenon, detailed kinetic data in a tabular format for a range of isocyanides is not widely available. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of isocyanide chemistry in a research setting.

Synthesis of Benzyl Isocyanide

Materials:

-

N-Benzylformamide

-

Triphosgene

-

Triethylamine

-

Dichloromethane (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-benzylformamide (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford benzyl isocyanide.

The Ugi Four-Component Reaction

Materials:

-

Aldehyde (e.g., isobutyraldehyde, 1 equivalent)

-

Amine (e.g., benzylamine, 1 equivalent)

-

Carboxylic acid (e.g., acetic acid, 1 equivalent)

-

Isocyanide (e.g., tert-butyl isocyanide, 1 equivalent)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve the aldehyde, amine, and carboxylic acid in methanol.

-

Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the iminium ion.

-

Add the isocyanide to the reaction mixture. The reaction is often exothermic.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

The Passerini Three-Component Reaction

Materials:

-

Aldehyde (e.g., benzaldehyde, 1 equivalent)

-

Carboxylic acid (e.g., benzoic acid, 1 equivalent)

-

Isocyanide (e.g., benzyl isocyanide, 1 equivalent)

-

Dichloromethane (anhydrous)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the aldehyde and carboxylic acid in anhydrous dichloromethane.

-

Add the isocyanide to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The unique properties of isocyanides have led to their exploration in various biological contexts, particularly in drug discovery and medical imaging.

Isocyanides in Receptor Tyrosine Kinase (RTK) Inhibition

Dysregulation of receptor tyrosine kinase (RTK) signaling pathways is a hallmark of many cancers. The isocyanide moiety is being investigated as a pharmacophore in the design of novel RTK inhibitors. The diagram below illustrates a simplified EGFR (Epidermal Growth factor Receptor), a member of the RTK family, signaling pathway and the potential point of intervention for an isocyanide-based inhibitor.

Mechanism of 99mTc-Sestamibi in Myocardial Perfusion Imaging

Technetium-99m sestamibi is a cationic complex where the technetium is coordinated to six methoxyisobutyl isonitrile ligands. Its uptake in the myocardium is dependent on blood flow and mitochondrial membrane potential, making it an excellent agent for assessing cardiac viability.[1][3]

Workflow for Solid-Phase Synthesis of Isocyanide-Containing Peptidomimetics

Solid-phase synthesis is a powerful technique for the construction of peptide and peptidomimetic libraries. The Ugi reaction can be readily adapted to a solid-phase format, allowing for the efficient synthesis of diverse isocyanide-containing compounds.

High-Throughput Screening Workflow for a Passerini Reaction Library

High-throughput screening (HTS) is a key strategy in drug discovery for identifying active compounds from large chemical libraries. The Passerini reaction is well-suited for the creation of diverse libraries for HTS.

Conclusion

The isocyanide functional group, with its rich and versatile chemistry, offers immense potential for innovation in both academic research and industrial applications, particularly in the realm of drug discovery and development. While historical concerns about stability and handling have been valid for certain members of this class, a modern understanding reveals that stability is a tunable property, and a vast number of isocyanides are readily accessible and manageable. The power of isocyanide-based multicomponent reactions to rapidly generate molecular complexity from simple starting materials is unparalleled. As our understanding of the nuanced reactivity and biological activity of isocyanide-containing molecules continues to grow, so too will their application in addressing complex scientific challenges. This guide serves as a foundational resource to encourage and facilitate the broader exploration and utilization of this remarkable functional group.

References

An In-depth Technical Guide to α-Tosylbenzyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of α-Tosylbenzyl isocyanide, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the construction of complex heterocyclic molecules, which are of significant interest in medicinal chemistry and drug development.

Core Compound Identification

α-Tosylbenzyl isocyanide is a derivative of the widely used Tosylmethyl isocyanide (TosMIC). The introduction of a benzyl group at the α-position expands its utility in the synthesis of substituted heterocycles.

| Identifier | Value |

| CAS Number | 36635-66-2[1][2] |

| Molecular Formula | C₁₅H₁₃NO₂S[1][2] |

| IUPAC Name | 1-[isocyano(phenyl)methyl]sulfonyl-4-methylbenzene[1] |

A variety of synonyms are used in literature and commercial listings for α-Tosylbenzyl isocyanide, which are provided in the table below for easy reference.

| Synonyms |

| A-TOSYLBENZYL ISOCYANIDE[2] |

| alfa-Tosylbenzylisocyanide[2] |

| ALPHthis compound[1][2] |

| (1-PHENYL-1-TOSYL)METHYL ISOCYANIDE[1][2] |

| a-(4-Tolylsulfonyl)benzylisocyanide[2] |

| alpha-(Toluene-4-sulphonyl)benzyl isocyanide[2] |

| Isocyano(phenyl)methyl 4-methylphenyl sulphone[1][2] |

| 1-((ISOCYANO(PHENYL)METHYL)SULFONYL)-4-METHYLBENZENE[1] |

| Benzene,1-[(isocyanophenylMethyl)sulfonyl]-4-Methyl-[2] |

Physicochemical and Spectroscopic Data

The quantitative data for α-Tosylbenzyl isocyanide are summarized in the following table. This information is critical for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| Molecular Weight | 271.3 g/mol | [1] |

| Appearance | White to light yellow crystal or powder | ChemBK |

| Melting Point | 145 °C (decomposes) | [3] |

| Infrared (IR) Spectrum (KBr) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂) cm⁻¹ | [3] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz) | [3] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | [3] |

| Elemental Analysis (Calcd. for C₁₅H₁₃NO₂S) | C, 66.40; H, 4.83; N, 5.16 | [3] |

| Elemental Analysis (Found) | C, 66.42; H, 4.88; N, 5.13 | [3] |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Experimental Protocols

A reliable and detailed procedure for the preparation of α-Tosylbenzyl isocyanide has been published in Organic Syntheses.[3] The synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of N-(α-Tosylbenzyl)formamide

This intermediate is prepared through a multi-component reaction involving benzaldehyde, formamide, chlorotrimethylsilane, and p-toluenesulfinic acid.

Methodology:

-

A 1-L, three-necked, round-bottomed flask is equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe.

-

The flask is charged with acetonitrile (55 mL), toluene (55 mL), benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).[3]

-

The solution is heated to 50°C for 4-5 hours.[3]

-

p-Toluenesulfinic acid (24.7 g, 158.3 mmol) is added, and heating is continued for an additional 4-5 hours.[3]

-

After cooling to room temperature, tert-butyl methyl ether (TBME, 55 mL) is added, followed by stirring for 5 minutes.

-

Water (275 mL) is added, and the mixture is cooled to 0°C for 1 hour to precipitate the product.[3]

-

The white solid is collected by filtration, washed with TBME, and dried in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide (yield: 85-94%), which is used in the next step without further purification.[3]

Step 2: Synthesis of α-Tosylbenzyl isocyanide

The final product is obtained by the dehydration of the formamide intermediate using phosphorus oxychloride and triethylamine.

Methodology:

-

A 1-L, three-necked, round-bottomed flask is fitted with an overhead stirrer, an addition funnel, and a temperature probe.

-

The flask is charged with tetrahydrofuran (THF, 200 mL) and N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol).[3]

-

Phosphorus oxychloride (17.7 mL, 190 mmol) is added, and the solution is stirred for 5 minutes at 25°C.[3]

-

The solution is cooled to 0°C.

-

Triethylamine (79.3 mL, 569 mmol) is added slowly over 30-45 minutes, maintaining the internal temperature below 10°C.[3]

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction is quenched by the slow addition of a mixture of 1-propanol (100 mL) and water (100 mL), keeping the temperature below 15°C.

-

The mixture is stirred for 30 minutes, and the resulting solid is collected by filtration, washed with water and 1-propanol, and then dried under vacuum to afford α-Tosylbenzyl isocyanide as a white solid (yield: 91-95%).[3]

Caption: Synthetic workflow for α-Tosylbenzyl isocyanide.

Applications in Organic Synthesis

α-Tosylbenzyl isocyanide and its parent compound, TosMIC, are powerful reagents for the synthesis of a wide variety of nitrogen-containing heterocycles. They are particularly valuable in multicomponent reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

The Van Leusen Imidazole Synthesis

A primary application of α-substituted TosMIC reagents is in the Van Leusen three-component reaction for the synthesis of polysubstituted imidazoles. This reaction involves the condensation of an aldehyde, a primary amine, and the TosMIC derivative. The reaction proceeds via the formation of an aldimine, which then undergoes cycloaddition with the deprotonated isocyanide. Subsequent elimination of p-toluenesulfinic acid yields the aromatic imidazole ring. This methodology is highly valued in drug discovery for generating libraries of imidazole-based compounds, a common motif in pharmacologically active molecules.

Caption: Logical workflow of the Van Leusen Imidazole Synthesis.

Safety Information

α-Tosylbenzyl isocyanide and related isocyanides are potent chemicals that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Toxicity: These compounds are toxic if swallowed, inhaled, or in contact with skin.[4] Isocyanides can be metabolized to cyanide in the body.

-

Irritation: Causes skin and serious eye irritation.[4]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5][6]

-

Thermal Stability: Isocyanides of this type can be thermally unstable at temperatures above 80°C. It is recommended to avoid heating above 35-40°C to ensure a margin of safety.[3]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation and avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents. It is often recommended to store at refrigerated temperatures (e.g., 2-8°C) under an inert atmosphere.[4]

References

α-Tosylbenzyl Isocyanide: A Technical Guide to Safe Handling and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always consult the official SDS and your institution's safety guidelines before handling α-tosylbenzyl isocyanide.

Introduction

α-Tosylbenzyl isocyanide is a versatile reagent in organic synthesis. However, like other isocyanide compounds, it presents significant health and safety risks that necessitate careful handling and a thorough understanding of its toxicological profile. This guide provides an in-depth overview of the known safety, handling, and toxicity information for α-tosylbenzyl isocyanide and related compounds, tailored for laboratory and drug development settings.

Hazard Identification and Classification

GHS Hazard Statements for Structurally Similar Compounds (Tosylmethyl isocyanide):

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7][8]

Quantitative Toxicity and Physical/Chemical Data

Specific quantitative toxicity data (e.g., LD50, LC50) for α-tosylbenzyl isocyanide are not available in the reviewed literature.[1] The following tables summarize the available physical and chemical properties for α-tosylbenzyl isocyanide and the related, well-studied compound, tosylmethyl isocyanide.

Table 1: Physical and Chemical Properties of α-Tosylbenzyl Isocyanide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₂S | [9] |

| Molecular Weight | 271.3 g/mol | [9] |

| Melting Point | 145°C (decomposes) | [10] |

| Appearance | Beige solid | [10] |

| Solubility | Insoluble in water | [1] |

Table 2: Physical and Chemical Properties of Tosylmethyl Isocyanide (TosMIC)

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO₂S | [1] |

| Molecular Weight | 195.24 g/mol | [1] |

| Melting Point | 109-115°C | [2] |

| Appearance | Slightly yellow crystalline powder | [1] |

| Solubility | Insoluble in water | [1][2] |

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with α-tosylbenzyl isocyanide. The following are general experimental procedures for safe handling.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield may be appropriate for operations with a higher risk of splashing.[2][11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile gloves) at all times.[12] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2]

-

Respiratory Protection: All work with α-tosylbenzyl isocyanide should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[1][7]

Engineering Controls

-

Ventilation: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.[2]

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.[1][2]

General Handling Procedures

-

Preparation: Before starting any experiment, ensure all necessary PPE is worn correctly and that the chemical fume hood is functioning properly. Have all necessary reagents and equipment within the fume hood to minimize movement in and out.

-

Weighing and Transfer: Weigh the solid α-tosylbenzyl isocyanide in the fume hood. Use a spatula for transfers and avoid generating dust.[7][11] If possible, use a containment system like a glove bag for weighing larger quantities.

-

Reaction Setup: Perform all reactions in a closed system within the fume hood. Ensure all joints are properly sealed.

-

Work-up and Purification: Conduct all extraction, filtration, and purification steps within the fume hood. Be aware that isocyanides can be thermally unstable.[10] Avoid heating α-tosylbenzyl isocyanide and similar compounds above 35-40°C.[10]

-

Waste Disposal: Dispose of all waste containing α-tosylbenzyl isocyanide as hazardous chemical waste according to your institution's and local regulations.[1][11] Do not dispose of it down the drain.[7] Contaminated labware should be decontaminated or disposed of as hazardous waste.

Spill and Emergency Procedures

-

Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[5] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[11]

-

Major Spills: Evacuate the area immediately and alert your institution's emergency response team.

-

First Aid:

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[1]

-

Ingestion: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

-

Visualization of Laboratory Workflow

The following diagram illustrates a standard workflow for safely handling α-tosylbenzyl isocyanide in a laboratory setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. aksci.com [aksci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Tosylmethyl isocyanide | C9H9NO2S | CID 161915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

An In-depth Technical Guide to the Physical Properties of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Ibuprofen, specifically its melting point and solubility. These characteristics are fundamental to drug development, influencing everything from formulation and manufacturing to bioavailability and therapeutic efficacy. This document offers detailed experimental protocols and quantitative data to support research and development activities.

Melting Point of Ibuprofen

The melting point of a crystalline solid is a critical physical property that provides insights into its purity and identity. For active pharmaceutical ingredients (APIs) like Ibuprofen, a sharp and defined melting range is indicative of high purity.

The reported melting point of Ibuprofen can vary slightly depending on the crystalline form and the experimental conditions.[1] The racemic form of Ibuprofen is most common.

| Property | Value | Source(s) |

| Melting Point (Racemic Ibuprofen) | 75–77 °C | [2][3] |

| Melting Point (S-(+)-Ibuprofen) | 49–53 °C | [4] |

| Melting Point (Ibuprofen Sodium Salt) | 110–112 °C | [5] |

Note: Different crystalline forms (polymorphs) of Ibuprofen can exhibit different melting points.[1][6] It is crucial to characterize the solid-state form of the API being used.

The capillary method is a widely accepted and straightforward technique for determining the melting point of a solid, as described in the United States Pharmacopeia (USP).[7][8][9]

Principle: A small, finely powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting range.[10] Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range.[11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Sample tamper/packing rod

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered.[10] Use a mortar and pestle to gently grind the crystals if necessary.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[12] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be approximately 2–3 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[8][10]

-

Rapid Determination (Optional): To find an approximate melting point, heat the sample rapidly (e.g., 10-20 °C per minute).[12] This provides a rough estimate to guide the more precise measurement.

-

Precise Determination: For an accurate measurement, start heating at a rate of approximately 1-2 °C per minute when the temperature is about 10-15 °C below the expected melting point.[8]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record two temperatures:

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Caption: Workflow for determining melting point via the capillary method.

Solubility of Ibuprofen

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature to form a saturated solution. It is a critical parameter in drug development, impacting dissolution rate and, consequently, absorption and bioavailability. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.

Ibuprofen's solubility is highly dependent on the solvent and the pH of the medium.[13] As a weak acid (pKa ≈ 4.4), its solubility in aqueous media increases significantly at pH values above its pKa due to ionization.[13]

| Solvent/Medium | Temperature | Solubility | Source(s) |

| Water | 25 °C | 21 mg/L (0.021 g/L) | [4][14] |

| Water | 37 °C | ~76 mg/L (in deionized water) | [13] |

| 90% Ethanol | 40 °C | 66.18 g/100 mL | [14] |

| Phosphate Buffer (pH 5.4) | 37 °C | ~82 mg/L | [13] |

| Phosphate Buffer (pH 6.8) | 37 °C | ~3370 mg/L | [13] |

| Phosphate Buffer (pH 7.2) | Not Specified | Varies, up to 17% increase with solid dispersions | [15][16] |

| Phosphate Buffer (pH 7.4) | 37 °C | ~432 mg/L | [13][17] |

| Methanol, Acetone, Dichloromethane | Not Specified | Very Soluble | [14] |

Note: The solubility of Ibuprofen can be enhanced through various techniques, including salt formation (e.g., ibuprofen lysine, sodium ibuprofen), use of co-solvents, and formulation as solid dispersions.[13][14][15]

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and is recommended by the USP.[18][19]

Principle: An excess amount of the solid drug is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the saturated solution is then determined analytically.[20]

Apparatus:

-

Orbital shaker or wrist-action shaker, preferably in a temperature-controlled incubator.

-

Glass flasks or vials with tight-fitting stoppers.

-

Analytical balance.

-

Centrifuge.

-

Syringe filters (e.g., 0.45 µm PTFE or similar).

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC).

-

pH meter.

Procedure:

-

Preparation: Prepare the desired solvent or buffer solution. Measure and record the initial pH of the medium.

-

Sample Addition: Add an excess amount of Ibuprofen to a flask containing a known volume of the solvent.[18] The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[20][21][22]

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[21]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of Ibuprofen in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at λmax ≈ 221 nm or HPLC).[23]

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

-

Final pH Check: Measure and record the pH of the saturated solution to check for any changes during the experiment.[18]

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Ibuprofen's Mechanism of Action: A Signaling Pathway Overview

Understanding the physical properties of Ibuprofen is crucial for formulation, but its therapeutic effects are rooted in its biochemical mechanism. Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[14][24][25] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[25][26]

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. acs.org [acs.org]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Physico-mechanical and dissolution behaviours of ibuprofen crystals crystallized in the presence of various additives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uspbpep.com [uspbpep.com]

- 8. scribd.com [scribd.com]

- 9. thinksrs.com [thinksrs.com]

- 10. westlab.com [westlab.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 14. Ibuprofen - Wikipedia [en.wikipedia.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ijcsrr.org [ijcsrr.org]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. researchgate.net [researchgate.net]

- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 21. enamine.net [enamine.net]

- 22. bioassaysys.com [bioassaysys.com]

- 23. iajps.com [iajps.com]

- 24. ClinPGx [clinpgx.org]

- 25. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 26. news-medical.net [news-medical.net]

Theoretical and Computational Insights into α-Tosylbenzyl Isocyanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Tosylbenzyl isocyanide, a prominent member of the α-substituted tosylmethyl isocyanide (TosMIC) family, is a versatile reagent in modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles. While its synthetic utility is well-documented, a comprehensive understanding of its electronic structure, conformational behavior, and reaction mechanisms from a theoretical and computational perspective is crucial for its rational application and the design of novel synthetic methodologies. This technical guide provides an in-depth analysis of α-tosylbenzyl isocyanide, integrating experimental data with theoretical insights derived from computational chemistry. We present a summary of its physicochemical and spectroscopic properties, outline detailed experimental and computational protocols, and utilize visualizations to elucidate key reaction pathways and molecular characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry.

Physicochemical and Spectroscopic Properties

The unique reactivity of α-tosylbenzyl isocyanide is a direct consequence of its molecular structure, which features a stereocenter substituted with a phenyl ring, a tosyl group, and an isocyanide moiety. These functional groups collectively influence the molecule's electronic properties and steric environment.

Table 1: Physicochemical Properties of α-Tosylbenzyl Isocyanide

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃NO₂S | --INVALID-LINK-- |

| Molecular Weight | 271.3 g/mol | --INVALID-LINK-- |

| Exact Mass | 271.06670 g/mol | --INVALID-LINK-- |

| Melting Point | 145 °C (decomposes) | Organic Syntheses, 77, 198 (2000) |

| Appearance | Beige solid | Organic Syntheses, 77, 198 (2000) |

| Topological Polar Surface Area | 46.9 Ų | --INVALID-LINK-- |

Table 2: Spectroscopic Data for α-Tosylbenzyl Isocyanide

| Spectrum | Key Features | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ: 2.45 (s, 3H), 5.61 (s, 1H), 7.39 (m, 7H), 7.59 (d, 2H, J = 8.2 Hz) | Organic Syntheses, 77, 198 (2000) |

| ¹³C NMR (75 MHz, CDCl₃) | δ: 21.75, 76.6, 126.7, 128.4, 128.7, 129.8, 130.3, 130.5, 130.7, 146.6, 166.4 | Organic Syntheses, 77, 198 (2000) |

| IR (KBr) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂) cm⁻¹ | Organic Syntheses, 77, 198 (2000) |

Theoretical and Computational Studies

While specific computational studies on α-tosylbenzyl isocyanide are not extensively reported in the literature, we can infer its properties and reactivity based on theoretical investigations of related isocyanides and benzyl derivatives.

Electronic Structure and Frontier Molecular Orbitals

The electronic nature of α-tosylbenzyl isocyanide is dominated by the interplay of the electron-withdrawing tosyl and isocyanide groups and the electron-donating phenyl ring. The isocyanide carbon is known to exhibit both nucleophilic and electrophilic character, a feature rationalized by its frontier molecular orbitals.[1] The Highest Occupied Molecular Orbital (HOMO) is expected to have significant contribution from the isocyanide carbon's lone pair, rendering it nucleophilic. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be a π* orbital localized on the C≡N bond, making the carbon atom susceptible to nucleophilic attack.

A Natural Bond Orbital (NBO) analysis would likely reveal significant delocalization of electron density from the phenyl ring to the benzylic carbon and hyperconjugative interactions involving the C-S and C-N bonds.

Conformational Analysis

The conformational landscape of α-tosylbenzyl isocyanide is complex due to the rotational freedom around several single bonds. Quantum chemical calculations on benzyl derivatives suggest that the preferred conformation is often one that minimizes steric repulsion between the substituents on the benzylic carbon and the ortho-hydrogens of the phenyl ring.[2] For α-tosylbenzyl isocyanide, the bulky tosyl and isocyanide groups will significantly influence the rotational barrier around the C-C bond connecting the phenyl ring and the stereocenter. Computational studies on related Cα,α-disubstituted amino acids indicate that intramolecular interactions, such as hydrogen bonds or N-H···π interactions, can stabilize specific conformations.[3] While α-tosylbenzyl isocyanide lacks classical hydrogen bond donors, weak C-H···O interactions with the sulfonyl oxygens may play a role in determining its conformational preferences.

Experimental and Computational Protocols

Synthesis of α-Tosylbenzyl Isocyanide

A well-established procedure for the synthesis of α-tosylbenzyl isocyanide is documented in Organic Syntheses. The key steps involve the formation of N-(α-tosylbenzyl)formamide from benzaldehyde, formamide, and p-toluenesulfinic acid, followed by dehydration using phosphorus oxychloride and triethylamine.

Detailed Protocol:

-

Preparation of N-(α-Tosylbenzyl)formamide: A mixture of benzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.) in a 1:1 mixture of acetonitrile and toluene is heated at 50 °C. p-Toluenesulfinic acid (1.5 eq.) is then added, and heating is continued. The product is isolated by precipitation upon addition of water and tert-butyl methyl ether.

-

Dehydration to α-Tosylbenzyl Isocyanide: The N-(α-tosylbenzyl)formamide (1.0 eq.) is dissolved in tetrahydrofuran (THF) and treated with phosphorus oxychloride (2.0 eq.) at 0 °C. Triethylamine (6.0 eq.) is added slowly, maintaining the temperature below 10 °C. The reaction is worked up by extraction with ethyl acetate, and the product is purified by crystallization from 1-propanol.

Computational Methodology

To investigate the theoretical aspects of α-tosylbenzyl isocyanide, Density Functional Theory (DFT) calculations would be a suitable approach.

Typical Computational Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: DFT calculations would be performed using a functional such as B3LYP or M06-2X, which are known to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-cc-pVTZ would be appropriate to accurately describe the electronic structure and allow for diffuse functions and polarization.

-

Geometry Optimization: The molecular geometry would be optimized in the gas phase or with a solvent model (e.g., PCM for chloroform) to locate the minimum energy structures. Frequency calculations would be performed to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Analysis: Further analysis would include the calculation of frontier molecular orbitals (HOMO and LUMO), generation of an electrostatic potential map, and performing a Natural Bond Orbital (NBO) analysis to understand charge distribution and bonding interactions. Reaction pathways can be explored by locating transition states and performing Intrinsic Reaction Coordinate (IRC) calculations.

Reactivity and Reaction Mechanisms

α-Tosylbenzyl isocyanide is a key building block in the synthesis of various heterocyclic compounds, most notably in the van Leusen three-component reaction for the synthesis of imidazoles.

The Van Leusen Imidazole Synthesis

The van Leusen reaction involves the condensation of an aldehyde, a primary amine, and an α-substituted tosylmethyl isocyanide to form a 1,4,5-trisubstituted imidazole.

Reaction Mechanism:

-

Imine Formation: The aldehyde and primary amine react to form an imine.

-

Deprotonation of TosMIC derivative: A base deprotonates the acidic α-carbon of α-tosylbenzyl isocyanide to form a nucleophilic carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbon of the imine.

-

Cyclization: An intramolecular nucleophilic attack of the nitrogen anion onto the isocyanide carbon leads to a five-membered ring intermediate.

-

Elimination: Elimination of p-toluenesulfinic acid from the intermediate results in the formation of the aromatic imidazole ring.[4][5]

Visualizations

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of α-tosylbenzyl isocyanide.

Van Leusen Imidazole Synthesis Pathway

Caption: Reaction pathway of the Van Leusen imidazole synthesis.

Conclusion

α-Tosylbenzyl isocyanide is a powerful reagent in organic synthesis, and a deeper understanding of its theoretical and computational underpinnings is essential for its continued and innovative application. This guide has summarized the available experimental data and provided a framework for understanding its electronic structure, conformational behavior, and reactivity through computational modeling. The insights presented here are intended to aid researchers in designing new synthetic routes and in the development of novel molecules with potential applications in medicinal chemistry and materials science. Future dedicated computational studies on α-tosylbenzyl isocyanide and its derivatives will undoubtedly provide more precise data and further enhance our ability to harness the full potential of this versatile building block.

References

- 1. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic Conformational Preferences of Cα,α-Dibenzylglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]

α-Tosylbenzyl Isocyanide vs. TosMIC: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparison of α-tosylbenzyl isocyanide and p-toluenesulfonylmethyl isocyanide (TosMIC). Both reagents are powerful tools in organic synthesis, particularly for the construction of nitrogen-containing heterocycles and other valuable molecular scaffolds. This document outlines their key structural differences, comparative reactivity, and provides detailed experimental protocols for their application, enabling researchers to make informed decisions in the design and execution of synthetic strategies.

Core Structural and Physicochemical Differences

The primary distinction between α-tosylbenzyl isocyanide and TosMIC lies in the substitution at the α-carbon, the carbon atom situated between the isocyanide and the tosyl group. In TosMIC, this carbon is bonded to two hydrogen atoms, whereas in α-tosylbenzyl isocyanide, one of these hydrogens is replaced by a phenyl group.[1][2] This seemingly minor structural change has significant implications for the reactivity and synthetic applications of the two compounds.

The phenyl group in α-tosylbenzyl isocyanide exerts a significant electron-withdrawing inductive effect, which is expected to increase the acidity of the remaining α-proton compared to that of TosMIC. While the pKa of TosMIC is estimated to be around 14, the pKa of α-tosylbenzyl isocyanide is anticipated to be lower, rendering it a stronger carbon acid.[3][4] This enhanced acidity facilitates its deprotonation under milder basic conditions.

Table 1: Physicochemical and Spectroscopic Data

| Property | α-Tosylbenzyl Isocyanide | TosMIC (p-Toluenesulfonylmethyl isocyanide) |

| CAS Number | 36635-66-2[5] | 36635-61-7 |

| Molecular Formula | C₁₅H₁₃NO₂S[2] | C₉H₉NO₂S |

| Molecular Weight | 271.33 g/mol [6] | 195.24 g/mol |

| Appearance | Beige solid[7] | Colorless, odorless solid[8] |

| Melting Point | 145 °C (decomposes)[7] | 111–113 °C[4] |

| pKa of α-proton | < 14 (estimated) | ~14[3] |

| IR (KBr, cm⁻¹) | 2131 (N≡C), 1331 (SO₂), 1158 (SO₂)[7] | Not explicitly found |

| ¹H NMR (CDCl₃, δ) | 7.59 (d, 2H), 7.39 (m, 7H), 5.61 (s, 1H), 2.45 (s, 3H)[7] | Not explicitly found for CDCl₃ |

| ¹³C NMR (CDCl₃, δ) | 166.4 (N≡C), 146.6, 130.7, 130.5, 130.3, 129.8, 128.7, 128.4, 126.7, 76.6, 21.75[7] | Not explicitly found |

Comparative Reactivity and Synthetic Applications

Both α-tosylbenzyl isocyanide and TosMIC are versatile reagents in organic synthesis, most notably in the Van Leusen reaction.[9] This reaction allows for the conversion of aldehydes and ketones into a variety of important nitrogen-containing compounds.[10][11]

TosMIC is widely employed for:

-

Synthesis of Nitriles: Reaction with ketones leads to the formation of nitriles with the addition of one carbon atom.[9]

-

Synthesis of Oxazoles: Reaction with aldehydes yields oxazoles.[12]

-

Synthesis of Imidazoles: Reaction with imines (often formed in situ from an aldehyde and a primary amine in a three-component reaction) produces imidazoles.[12]

The presence of two α-hydrogens in TosMIC is crucial for some of these transformations, as they are involved in the reaction mechanism.[4]

α-Tosylbenzyl isocyanide , as an α-substituted derivative of TosMIC, offers a direct route to more complex, substituted heterocycles. Its primary applications include:

-

Synthesis of Polysubstituted Heterocycles: Its use in Van Leusen-type reactions allows for the direct incorporation of a phenyl group at a specific position in the resulting heterocyclic ring. This is particularly valuable in drug discovery for creating libraries of compounds with diverse substitutions.[13]

The general reactivity of both compounds is dictated by the interplay of the three key functional components: the acidic α-carbon, the isocyanide group, and the tosyl group which acts as an excellent leaving group.[14]

Experimental Protocols

Synthesis of α-Tosylbenzyl Isocyanide

This protocol is adapted from a literature procedure.[7]

Step A: Preparation of N-(α-tosylbenzyl)formamide

-

To a 1-L, three-necked, round-bottomed flask equipped with an overhead stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe, add acetonitrile (55 mL) and toluene (55 mL).

-

Add benzaldehyde (10.7 mL, 105.6 mmol), formamide (10.5 mL, 264 mmol), and chlorotrimethylsilane (14.7 mL, 116 mmol).

-

Heat the solution to 50°C for 4-5 hours.

-

Add p-toluenesulfinic acid (24.7 g, 158.3 mmol) and continue heating for an additional 4-5 hours.

-

Cool the solution to room temperature and add tert-butyl methyl ether (TBME, 55 mL).

-

Stir for 5 minutes and then add water (275 mL).

-

Cool the mixture to 0°C and hold for 1 hour.

-

Collect the precipitated white solid by filtration using a Büchner funnel.

-

Wash the filter cake with TBME (2 x 35 mL).

-

Dry the solid in a vacuum oven at 60°C for 5-10 hours to yield N-(α-tosylbenzyl)formamide.

Step B: Dehydration to α-Tosylbenzyl isocyanide

-

In a 1-L, three-necked, round-bottomed flask fitted with an overhead stirrer, an addition funnel, and a temperature probe, dissolve N-(α-tosylbenzyl)formamide (27.6 g, 94.8 mmol) in tetrahydrofuran (THF, 200 mL).

-

Add phosphorus oxychloride (17.7 mL, 190 mmol) and stir the solution for 5 minutes at 25°C.

-

Cool the solution to 0°C.

-

Slowly add triethylamine (79.3 mL, 569 mmol) over 30-45 minutes, maintaining the internal temperature below 10°C.

-

After the addition is complete, add water (275 mL).

-

Transfer the mixture to a separatory funnel and extract with TBME (2 x 140 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate (140 mL) and brine (140 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator.

-

Dilute the residue with 1-propanol (140 mL) and concentrate to half its volume.

-

Cool the residue to 5-10°C for 30 minutes to crystallize the product.

-

Filter the beige solid through a Büchner funnel, rinse with 1-propanol (2 x 75 mL), and dry under vacuum to yield α-tosylbenzyl isocyanide.

Van Leusen Imidazole Synthesis using TosMIC

This is a general protocol for a three-component reaction to synthesize 1,5-disubstituted imidazoles.[12]

-

In a round-bottomed flask, dissolve the aldehyde (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol).

-

Stir the mixture at room temperature for approximately 30 minutes to allow for the in situ formation of the aldimine.

-

Add TosMIC (1.0 equiv) to the reaction mixture.

-

Add a base, such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired imidazole.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. a-Tosylbenzyl isocyanide | C15H13NO2S | CID 10967613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TosMIC - Wikipedia [en.wikipedia.org]

- 4. varsal.com [varsal.com]

- 5. pschemicals.com [pschemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]

- 9. Van Leusen Reaction [organic-chemistry.org]

- 10. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

Methodological & Application

Synthesis of Heterocycles Using α-Tosylbenzyl Isocyanide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing α-tosylbenzyl isocyanide. This versatile reagent, an α-substituted derivative of tosylmethyl isocyanide (TosMIC), serves as a powerful building block in the construction of key heterocyclic scaffolds relevant to medicinal chemistry and drug development. The methodologies outlined herein are primarily based on the robust and widely applicable van Leusen reaction.

Introduction

α-Tosylbenzyl isocyanide is a valuable reagent in organic synthesis, enabling the construction of diverse five-membered heterocycles such as imidazoles, oxazoles, and pyrroles.[1][2] Its utility stems from the presence of three key functional groups: the isocyanide moiety, an acidic α-proton, and the tosyl group which acts as an excellent leaving group.[2][3] The reactions involving α-tosylbenzyl isocyanide are typically characterized by their high efficiency, operational simplicity, and the ability to generate molecular complexity from readily available starting materials.